Optimized Scalable Cyclopropanation: 56% Yield vs. <30% for Standard Corey Procedure
The Delhaye et al. (2007) process development study demonstrated that stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide can deliver trans-2-methylcyclopropanecarboxylic acid in 56% isolated yield when using t-BuOK as base at 95 °C with fast ylide addition [1]. This compares with yields consistently below 30% for the standard Corey cyclopropanation protocols reported in the literature prior to this optimization [1]. The >2-fold yield improvement was achieved through a Design of Experiments (DoE) approach that identified temperature and addition mode as the dominant factors.
| Evidence Dimension | Isolated reaction yield (scale-up process) |
|---|---|
| Target Compound Data | 56% yield (t-BuOK, 95 °C, 15 min addition, DMSO) |
| Comparator Or Baseline | Standard Corey cyclopropanation procedures: <30% yield |
| Quantified Difference | Absolute gain >26 percentage points; relative improvement >2-fold |
| Conditions | Ethyl crotonate + dimethylsulfoxonium methylide, DMSO, 95 °C, t-BuOK base, fast addition; 5–10 g scale |
Why This Matters
Procurement from suppliers employing this optimized process translates directly to lower unit cost, higher batch-to-batch consistency, and assured multi-kilogram availability for pharmaceutical intermediate supply chains.
- [1] Delhaye, L.; Stevens, C.; Merschaert, A.; Delbeke, P.; Brione, W.; Tilstam, U.; Borghese, A.; Geldhof, G.; Diker, K.; Dubois, A.; Barberis, M.; Casarubios, L. Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. Org. Process Res. Dev. 2007, 11 (6), 1104–1111. View Source
